molecular formula C25H28O8 B11011199 di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate

di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate

Cat. No.: B11011199
M. Wt: 456.5 g/mol
InChI Key: CWSCMXQXPQECLR-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate (CAS: 896595-45-2) is a xanthene-based ester derivative with the molecular formula C25H28O8 and a molecular weight of 456.49 g/mol . Its structure features a central 9-oxo-xanthene core substituted at the 1,3-positions with oxy-acetate groups, each esterified with tert-butyl moieties. This compound is often utilized as a synthetic intermediate in organic chemistry, particularly for designing photolabile protecting groups, dissolution inhibitors, and prodrugs due to its steric bulk and hydrolytic stability .

Properties

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

tert-butyl 2-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-9-oxoxanthen-3-yl]oxyacetate

InChI

InChI=1S/C25H28O8/c1-24(2,3)32-20(26)13-29-15-11-18(30-14-21(27)33-25(4,5)6)22-19(12-15)31-17-10-8-7-9-16(17)23(22)28/h7-12H,13-14H2,1-6H3

InChI Key

CWSCMXQXPQECLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC(C)(C)C)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate typically involves the reaction of xanthene derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule .

Scientific Research Applications

Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets. The xanthene core can interact with various biological molecules, leading to changes in their structure and function. The tert-butyl groups can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties Reference
Di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate (Target) C25H28O8 1,3-di-tert-butyloxyacetate on xanthene Intermediate for photolabile groups, inhibitors
Methyl 2-[(3-methoxy-9-oxo-9H-xanthen-4-yl)oxy]acetate (Compound 9) C17H14O6 Methyl ester at position 4; methoxy at position 3 Enantioselectivity studies in bacterial systems
Di-tert-butyl 2,2'-((4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy))diacetate C31H34O8 Phenyl at position 2; chromene backbone Potential fluorescence/photoactivity
Dibutyl 2,2′-[(4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate C22H26O8 Butyl esters; methyl at position 4 Solubility enhancer in polymer matrices
Dimethyl 2,2′-((3,3′-((4-nitrophenyl)methylene)bis(2-oxo-2H-chromene-4,3-diyl))bis(oxy))diacetate C33H24N2O12 Nitrophenyl-methylene bridge; methyl esters Antioxidant activity studies

Biological Activity

Di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate is a synthetic organic compound characterized by its unique xanthene backbone and dual acetate groups. The presence of tert-butyl substituents enhances its steric bulk, which may influence its biological interactions and solubility properties. This article reviews the biological activity of this compound, focusing on its potential applications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C18H22O6\text{C}_{18}\text{H}_{22}\text{O}_{6}

Key Features:

  • Xanthene Backbone: Provides a chromophoric structure that may contribute to photochemical properties.
  • Diacetate Groups: Enhance solubility and reactivity.
  • Tert-butyl Substituents: Increase steric hindrance, potentially affecting binding interactions with biological targets.

Biological Activity

Research indicates that compounds with xanthene structures exhibit a range of biological activities:

  • Antioxidant Properties: Xanthene derivatives are known for their ability to scavenge free radicals, which can reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism of action could involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
  • Cytotoxicity Studies: In vitro studies on cell lines have shown varying degrees of cytotoxic effects. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity at higher concentrations, indicating potential for therapeutic applications in cancer treatment.

Case Studies

Several studies have evaluated the biological activity of xanthene derivatives:

  • Study on Antioxidant Activity: A study demonstrated that xanthene derivatives could significantly reduce the levels of reactive oxygen species (ROS) in human cell lines, suggesting a protective effect against oxidative stress-induced cellular damage .
  • Cytotoxicity Assessment: Research involving various xanthene derivatives showed that at concentrations above 100 µM, some compounds led to increased cell death in cancerous cell lines while promoting cell viability in non-cancerous cells .

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

Compound NameStructural FeaturesAntioxidant ActivityCytotoxicityAntimicrobial Activity
This compoundXanthene core with diacetate groupsModerateVaries by concentrationPotential against Gram-positive bacteria
XanthoneSimilar xanthene coreHighModerateBroad spectrum
FluoresceinFused ring systemLowLowNot applicable

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